molecular formula C12H16O4 B025239 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone CAS No. 106797-53-9

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone

Cat. No. B025239
Key on ui cas rn: 106797-53-9
M. Wt: 224.25 g/mol
InChI Key: GJKGAPPUXSSCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08070968B2

Procedure details

Other examples are Irgacure 2959, Irgacure 127, Irgacure 907, Irgacure 369, Irgacure 379, Darocur TPO, Irgacure 819, Irgacure 784, Irgacure OXE01, Irgacure OXE02, and Irgacure 754 (all are manufactured by Ciba Specialty Chemicals).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Irgacure 784
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([C:4]([C:6]1[CH:11]=[CH:10][C:9](OCCO)=[CH:8][CH:7]=1)=[O:5])[CH3:3].CC(N1CCOCC1)(C(C1C=CC(SC)=CC=1)=O)C.CCC(N(C)C)(C(C1C=CC(N2CCOCC2)=CC=1)=O)CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>C1C=C[CH]C=1.C1C=C[CH]C=1.C1C=CN([C]2C(F)=C=C(F)C=C2)C=1.C1C=CN([C]2C(F)=C=C(F)C=C2)C=1.[Ti]>[OH:16][C:2]([CH3:3])([CH3:1])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5] |f:4.5.6.7.8,^1:92,97,103,116|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
Step Five
Name
Irgacure 784
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=C[CH]C=C1.C1=C[CH]C=C1.C1=CN(C=C1)[C]2C=CC(=C=C2F)F.C1=CN(C=C1)[C]2C=CC(=C=C2F)F.[Ti]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C(=O)C1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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